molecular formula C17H13ClN4O2 B2707477 1-(3-Chlorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 946243-66-9

1-(3-Chlorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Cat. No. B2707477
CAS RN: 946243-66-9
M. Wt: 340.77
InChI Key: DTVXNXIUHRMQCS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as CPPO and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Apoptosis Induction and Anticancer Activity

  • A study discovered 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. This compound, related in structure to the one you mentioned, was identified through caspase- and cell-based high-throughput screening assays. The molecular target was identified as TIP47, an IGF II receptor binding protein, suggesting potential as an anticancer agent (Zhang et al., 2005).

Antimicrobial Agents

  • Research on novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine has shown significant antimicrobial activity. These compounds, while structurally distinct, share functional similarities with the compound , highlighting the potential of such molecules in combating pathogenic strains (Katariya et al., 2021).

Photoluminescence and Electroluminescence

  • The synthesis and characterization of a 1,3,4-oxadiazole-containing rhenium(I) complex demonstrated its potential in photoluminescence and electroluminescence applications. The study indicated the use of such compounds in the development of green emission devices, suggesting a role in electronic and photonic technologies (Wang et al., 2007).

Antibacterial and Antifungal Properties

  • A study on the synthesis and biological activity of novel 2,5-disubstituted-1,3,4-oxadiazoles incorporating halo pyridines revealed a high degree of activity against Staphylococcus aureus and Escherichia coli at certain concentrations, indicating potential use in developing new antibacterial agents (Shailaja et al., 2010).

properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-12-4-3-5-13(9-12)22-10-11(8-15(22)23)17-20-16(21-24-17)14-6-1-2-7-19-14/h1-7,9,11H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVXNXIUHRMQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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